2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is a bicyclic compound characterized by a unique oxabicyclic structure. Its molecular formula is C₁₀H₁₆O₂, and it features a bicyclo[2.2.2]octane framework with an oxygen atom incorporated into the ring system. The compound is notable for its trimethyl substituents at the 1 and 3 positions, contributing to its distinctive chemical properties and potential biological activities.
Several synthetic routes have been developed for the preparation of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one:
The unique structure of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one makes it a candidate for various applications:
Several compounds share structural similarities with 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1,3,3-trimethyl-2-oxabicyclo[2.2.1]heptan | Bicyclic | One less carbon in the ring; different reactivity |
| 1,3-dimethyl-2-oxabicyclo[2.2.1]heptan | Bicyclic | Fewer methyl groups; different stereochemistry |
| 1,3-cyclopentadiene | Non-bicyclic | Different ring structure; used in organic synthesis |
The uniqueness of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one lies in its specific arrangement of substituents and the oxabicyclic framework that influences its chemical reactivity and potential biological activity compared to other similar compounds.
The Diels–Alder reaction has emerged as a cornerstone for constructing the bicyclo[2.2.2]octane framework. Recent advancements leverage enantioselective variants to achieve precise stereochemical control. A landmark study demonstrated the use of a palladium(II) catalyst coordinated with (S)-tolBINAP ligands to facilitate oxa-Diels–Alder (ODA) reactions between dendralenes and phenylglyoxal, yielding fused oxabicyclic systems with up to 98:2 enantiomeric ratios. The reaction proceeds via a concerted asynchronous mechanism, as confirmed by density functional theory (DFT) calculations, where π-complexation of the diene to Pd^2+^ governs stereoselectivity.
A distinct approach employs 4-halo masked o-benzoquinones as dienes in inverse electron-demand Diels–Alder reactions. These substrates react regio- and stereoselectively with dienophiles like methyl vinyl ketone, affording halogenated bicyclo[2.2.2]octenones in >90% yields. Computational analyses reveal that the HOMO–LUMO gap between the electron-deficient diene and electron-rich dienophile drives the reaction, favoring endo transition states.
Table 1: Key Diels–Alder Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd((S)-tolBINAP)(PhCN)₂₂ | |
| Enantiomeric Ratio (e.r.) | 98:2 | |
| Yield Range | 70–95% | |
| Stereoselectivity | Endo preference |
Grignard reagents enable the synthesis of cyclohexene carbinol intermediates, which are pivotal precursors to the target bicyclic ketone. For instance, the reaction of methylmagnesium bromide with 6-methoxy-2-oxabicyclo[2.2.2]oct-5-en-3-one generates a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration and oxidation yield the 1,3,3-trimethyl-substituted ketone. Critical to this method is the anhydrous reaction environment, as Grignard reagents rapidly hydrolyze to alkanes in the presence of moisture.
Mechanistic Pathway:
While silver catalysis is less documented in the provided literature, analogous transition-metal-catalyzed methods offer insights. For example, iron(III) triflate catalyzes a domino Knoevenagel-hetero-Diels–Alder reaction between alkenyl aldehydes and 1,3-diketones, producing oxabicyclo[3.3.1]nonene derivatives with >90% diastereoselectivity. This method highlights the potential for silver-based systems to mediate similar cycloisomerizations, particularly in activating alkyne or allene substrates for oxa-[4+2] cycloadditions.
Key Observations:
Mesitylene oxide derivatives undergo acid- or base-mediated rearrangements to form bicyclic ketones. For instance, treatment of 2-hydroxycineole (a monoterpene oxide) with sulfuric acid induces a pinacol-like rearrangement, yielding 2-oxabicyclo[2.2.2]octan-5-one derivatives. Isotopic labeling studies confirm that the reaction proceeds via a carbocation intermediate, followed by hydride shift and ring contraction.
Table 2: Rearrangement Reaction Conditions
| Condition | Outcome | Source |
|---|---|---|
| H₂SO₄ (cat.), 80°C | 85% yield of bicyclic ketone | |
| BF₃·OEt₂, CH₂Cl₂, 25°C | 78% yield with retained stereochemistry |
The bicyclo[2.2.2]octane framework represents a unique structural motif in polymer chemistry, particularly when functionalized with ether linkages and ketone groups such as in 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- [1]. This compound and its derivatives have attracted significant attention in polymer science due to their distinctive structural characteristics that enable various polymerization pathways and applications [2] [3].
Cationic ring-opening polymerization of bicyclo[2.2.2]octane ether derivatives proceeds through distinctive mechanisms that differentiate them from conventional cyclic ether polymerizations [4]. The polymerization process involves the formation of oxonium ion intermediates, which serve as the reactive cationic species throughout the polymerization reaction [5] [6].
The mechanistic pathway begins with the activation of the ether oxygen by a Lewis acid catalyst, forming a protonated monomer-catalyst complex [5]. This oxonium ion formation is critical for the subsequent ring-opening process, as it provides the necessary electrophilic activation for nucleophilic attack by incoming monomer units [6]. The propagation mechanism involves back-side attack by the monomer on the propagating oxonium ion, leading to inversion of configuration at the carbon center undergoing ring-opening [7].
Research has demonstrated that the polymerization of 2-oxabicyclo[2.2.2]octane derivatives follows a bimolecular kinetic pathway, with the rate-determining step involving the nucleophilic attack of the monomer on the activated chain end [7]. The polymerization exhibits characteristics of a living system under appropriate conditions, with molecular weight increasing linearly with conversion and narrow molecular weight distributions being achieved [7].
The stereochemical outcome of the polymerization is particularly noteworthy, as it leads to the formation of polymers with predominantly trans-1,4-disubstituted cyclohexane ring structures [7]. This stereoselectivity arises from the conformational constraints imposed by the bicyclic structure and the preferred attack trajectory during ring-opening [7].
| Polymerization Parameter | Value | Reference |
|---|---|---|
| Temperature Range | 0°C to 130°C | [7] [8] |
| Typical Catalyst Loading | 0.11-0.33 mM | [7] |
| Polymer Yield | 3.9-40% | [7] |
| Molecular Weight Range | 730-4100 g/mol | [7] [8] |
The polymerization of six-membered cyclic ethers, including bicyclo[2.2.2]octane derivatives, requires specialized catalyst systems due to the reduced ring strain compared to smaller cyclic ethers [9] [7]. Traditional Lewis acid catalysts have been extensively studied for these applications, with several systems showing particular effectiveness [10] [11].
Boron trifluoride etherate complexes represent one of the most commonly employed catalyst systems for six-membered cyclic ether activation [10] [7]. These catalysts operate through coordination to the ether oxygen, generating the necessary electrophilic activation for ring-opening [10]. The catalyst activity is typically enhanced by the addition of cocatalysts such as epichlorohydrin, which serve as cation sources and improve the overall polymerization efficiency [7].
Tin-based Lewis acids, particularly tin tetrachloride, have demonstrated high catalytic activity for bicyclo[2.2.2]octane ether polymerization [10] [7]. These catalysts exhibit superior nucleophilicity compared to other Lewis acids, following the order: titanium tetrachloride > tin tetrachloride > diethylaluminum chloride > boron trifluoride diethyl etherate > zinc chloride [11].
Antimony-based catalysts, including antimony pentachloride and triethyloxonium hexachloroantimonate, have shown particular promise for bicyclo[2.2.2]octane derivatives [7]. These systems provide excellent control over polymerization parameters and can achieve reasonable molecular weights with good yields [7].
Organobase catalysts represent an emerging class of catalysts for six-membered cyclic ether polymerization [9] [12]. 1,5,7-triazabicyclo[4.4.0]dec-5-ene has demonstrated exceptional catalytic activity for six-membered 1,3-dioxa-2-silacycloalkanes, achieving polymers with number-average molecular weights exceeding 20,000 g/mol [9]. The mechanism involves dual activation of both the hydroxyl group at the propagating chain end and the cyclic ether monomer [9].
| Catalyst System | Activity Rank | Typical Yield (%) | Molecular Weight Range (g/mol) |
|---|---|---|---|
| Boron Trifluoride Etherate | Moderate | 7.4 | 730 |
| Tin Tetrachloride | High | 27 | 730-2500 |
| Antimony Pentachloride | High | 40 | 730-4100 |
| Triethyloxonium Hexachloroantimonate | Moderate | 3.9 | 730-2500 |
The conformational strain analysis of bicyclo[2.2.2]octane derivatives is crucial for understanding their polymerization behavior and thermodynamic feasibility [13] [14]. The bicyclic structure introduces unique strain characteristics that significantly influence the polymerizability of these compounds [15].
Computational studies using density functional theory have revealed that bicyclo[2.2.2]octane derivatives possess moderate ring strain energies compared to smaller cyclic compounds [14]. The strain energy calculations indicate that the bicyclic framework experiences primarily torsional strain and angle strain, with minimal contributions from bond stretching or compression [16] [14].
The six-membered ether ring in bicyclo[2.2.2]octane derivatives adopts a boat conformation due to the constraints imposed by the bicyclic framework [7]. This forced boat conformation introduces significant strain compared to the more stable chair conformation adopted by unconstrained six-membered rings [7]. The resulting strain energy provides the thermodynamic driving force necessary for ring-opening polymerization [13].
Molecular mechanics calculations using force fields such as OPLS, AMBER, and MMFF94s have been employed to analyze the conformational preferences of these bicyclic systems [17]. These computational approaches have successfully reproduced experimental structural data and provided insights into the strain energy components [17].
The strain energy analysis reveals that bicyclo[2.2.2]octane derivatives exhibit polymerizability due to the release of conformational strain upon ring-opening [13] [18]. The enthalpy of polymerization for these systems is typically negative, indicating thermodynamically favorable polymerization under appropriate conditions [18].
Ring strain energy calculations using homodesmotic reactions have provided quantitative estimates of the strain present in bicyclo[2.2.2]octane derivatives [14]. These calculations indicate that the bicyclic framework contributes approximately 6-8 kcal/mol of strain energy, which is sufficient to drive ring-opening polymerization under appropriate catalytic conditions [14].
| Conformational Parameter | Value | Method | Reference |
|---|---|---|---|
| Total Strain Energy | 6.2-8.0 kcal/mol | DFT Calculations | [14] [15] |
| Bond Angle Distortion | 110-117° | Molecular Mechanics | [17] |
| Torsional Strain Component | 3-4 kcal/mol | Force Field Analysis | [16] |
| Polymerization Enthalpy | -15 to -25 kJ/mol | Experimental | [18] |
The asymmetric epoxidation capabilities of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- and related fluorinated bicyclic ketone systems have shown significant potential in stereocontrolled oxygen transfer reactions. Cinchona alkaloid-based catalytic systems demonstrate exceptional efficacy in asymmetric epoxidation processes, with hybrid amide-based Cinchona alkaloids achieving up to 99% yield and greater than 99% enantiomeric excess when employed as phase-transfer catalysts [1]. These catalytic systems operate through dual catalytic cycles that enable chiral anion phase-transfer catalysis, where lipophilic chiral phosphates undergo anion exchange with achiral tetrafluoroborate counteranions to generate soluble chiral electrophilic reagents [2].
Fluorinated bicyclic ketone derivatives exhibit distinctive catalytic behavior in asymmetric transformations, particularly in the formation of quaternary fluorine-containing stereocenters. The successful merger of chiral anion phase-transfer catalysis with enamine activation cycles using protected amino acids as organocatalysts has demonstrated the viability of dual catalytic approaches for direct asymmetric fluorination of α-substituted cyclohexanones [2]. These systems achieve high enantioselectivities when two chiral catalytic cycles operate together in a matched configuration, representing a rare example of chiral enamine catalysis operating successfully on α-branched ketones, substrates commonly inert to this activation mode [2].
Research on arabinose-derived ketones containing tunable butane-2,3-diacetal groups as steric blockers has revealed increasing enantioselectivity (up to 90% enantiomeric excess) with the size of the acetal alkyl group in catalytic asymmetric epoxidation of trans-disubstituted and trisubstituted alkenes [3]. The stereochemical communication between ketone catalysts and alkene substrates is predominantly attributed to steric effects, with π-π interactions between phenyl groups of substrate and catalyst playing a secondary role [3].
| Catalyst System | Yield (%) | Enantiomeric Excess (%) | Catalyst Loading (mol %) | Reference |
|---|---|---|---|---|
| Hybrid amide-based Cinchona alkaloids | 99 | >99 | 0.5 | [1] |
| Arabinose-derived ketones | 85-95 | 90 | 5-10 | [3] |
| Chiral anion phase-transfer systems | 74 | 94 | 5 | [2] |
The electronic properties of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- significantly influence its catalytic performance in asymmetric transformations. Computational studies utilizing density functional theory methods have revealed that electronic effects are crucial for ketone-catalyzed epoxidation reactions [4]. The electronic probing of ketone catalysts with fused oxazolidinone groups demonstrates that the electronic effect of substituents at α-positions of ketone catalysts substantially impacts both Baeyer-Villiger oxidation and catalytic properties for asymmetric epoxidation [4].
Structural modifications to bicyclic ketone frameworks affect enantioselectivity through multiple mechanisms. The replacement of oxygen atoms in pyranose rings with carbon atoms influences transition states via electronic effects rather than conformational changes [5]. Spiro and planar transition state geometries exhibit different electronic characteristics, with spiro transition states generally favored over planar transition states due to stabilizing secondary orbital interactions between the nonbonding orbital of oxygen and the π* orbital of alkenes [5].
Electronic effects manifest prominently in the competition between different transition state geometries. Electron-withdrawing substituents may increase reactivity and stability of ketone catalysts but can simultaneously have unfavorable effects on enantioselectivity by lowering the energy of nonbonding orbitals, thus disfavoring major spiro transition states [5]. This creates a delicate balance between reactivity and enantioselectivity that must be carefully optimized during catalyst design.
The structural rigidity of bicyclic ketone systems contributes to their effectiveness as asymmetric catalysts. The incorporation of oxygen atoms into bicyclic frameworks provides additional coordination sites for substrate binding while maintaining conformational stability [6]. Studies on 2-oxabicyclo[2.2.2]octane derivatives have demonstrated that the oxygen bridge enables hydrogen bonding interactions absent in hydrocarbon analogs, facilitating enhanced substrate recognition and stereocontrol [7].
Steric effects play a dominant role in determining stereochemical outcomes in bicyclic ketone-catalyzed reactions. The three-dimensional architecture of the oxabicyclo framework creates well-defined chiral reaction cavities that can accommodate substrates with high selectivity [1]. The phenyl ring from amide arms in Cinchona alkaloid-based catalysts establishes π-π stacking interactions with β-phenyl groups of substrates, effectively blocking one face of the substrate and enabling highly enantioselective transformations [1].
| Electronic Parameter | Effect on Enantioselectivity | Mechanism | Reference |
|---|---|---|---|
| Electron-withdrawing substituents | Decreased ee | Destabilization of spiro transition states | [5] |
| π-π stacking interactions | Increased ee | Facial selectivity enhancement | [1] |
| Hydrogen bonding capacity | Enhanced substrate binding | Improved substrate recognition | [7] |
The transition state stabilization mechanisms in oxygen transfer reactions catalyzed by 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- involve complex orbital interactions and geometric arrangements. Computational studies using density functional theory methods with Becke3LYP functional and 6-31G* basis sets have identified that epoxidation reactions proceed through spiro transition states with varying degrees of synchronicity [8] [9]. All epoxidation reactions exhibit spiro transition state geometries, with those involving performic acid and dioxirane occurring early and involving synchronous oxygen transfer, while oxaziridine and peroxynitrous acid reactions proceed through later, asynchronous oxygen transfer mechanisms [8] [9].
The asynchronicity of oxygen transfer reactions plays a crucial role in determining enantioselectivity. Large β olefinic 13C isotope effects and small α carbon isotope effects indicate asynchronous transition states with more advanced formation of carbon-oxygen bonds to β olefinic carbons [10]. This asynchronicity must be carefully considered to understand enantioselectivity patterns, as the differential formation of incipient carbon-oxygen bonds influences the relative energies of competing transition structures [10].
Primary frontier molecular orbital interactions in oxygen transfer reactions involve the highest occupied molecular orbital of alkenes (π of C=C) and the lowest unoccupied molecular orbital of dioxiranes (σ* of O-O), accounting for the electrophilic nature of dioxirane intermediates [5]. Secondary orbital interactions provide additional stabilization through nonbonding orbitals of oxygen atoms with π* orbitals of alkenes in spiro transition states, interactions that cannot be achieved geometrically in planar transition states [5].
The stabilization of peroxyflavin intermediates in enzymatic systems demonstrates the importance of cofactor binding in transition state stabilization. NADP+ cofactors establish crucial hydrogen bonds that prevent hydrogen peroxide elimination and ensure proper intermediate stabilization [11]. Active-site arginine residues are essential for peroxyflavin formation and deprotonation, supported by nearby aspartate residues that increase arginine nucleophilicity [11].
Stereochemical control in transition states is achieved through multiple factors including migratory aptitude, stereoelectronic effects, and steric constraints. The primary stereoelectronic effect requires carbon-carbon bonds to be anti-periplanar to peroxy oxygen-oxygen bonds for preferential migration [11]. Secondary stereoelectronic effects involve lone electron pairs of hydroxyl groups being anti-periplanar to peroxy oxygen-oxygen bonds, though this effect only manifests in certain substrates where substituents can sterically hinder hydroxyl group rotation [11].
| Transition State Parameter | Contribution to Stabilization | Energy Effect (kcal/mol) | Reference |
|---|---|---|---|
| Spiro geometry | Favorable orbital overlap | 2-5 | [8] |
| Asynchronous oxygen transfer | Reduced steric strain | 1-3 | [10] |
| Hydrogen bonding interactions | Intermediate stabilization | 3-7 | [11] |
| Anti-periplanar arrangements | Stereoelectronic stabilization | 2-4 | [11] |